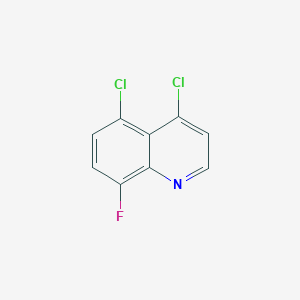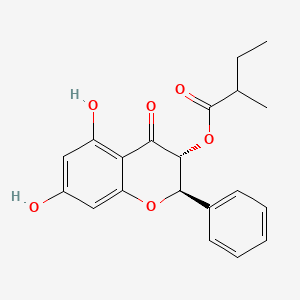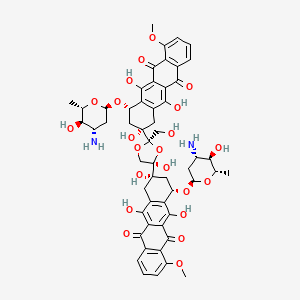![molecular formula C7H10O2 B13449252 3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)
3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H3)methylbicyclo[111]pentane-1-carboxylic acid is a compound with the molecular formula C7H10O2 It is a derivative of bicyclo[111]pentane, a unique structure characterized by its three-dimensional, highly strained carbon framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the photochemical reaction between propellane and diacetyl, followed by a haloform reaction to produce the desired compound . The reaction conditions often require the use of solvents such as diethyl ether and reagents like methyl lithium .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to produce alcohols or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism by which 3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects is primarily through its interaction with molecular targets and pathways. The compound’s strained carbon framework allows it to participate in unique chemical reactions, making it a versatile tool in synthetic chemistry . Its interactions with biological molecules can also provide insights into the mechanisms of action of potential therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound is similar in structure but contains a methoxycarbonyl group instead of a methyl group.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another related compound with two carboxylic acid groups, offering different reactivity and applications.
Uniqueness
3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its deuterium-labeled methyl group, which can provide valuable information in mechanistic studies and isotopic labeling experiments. This feature distinguishes it from other similar compounds and enhances its utility in scientific research .
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
129.17 g/mol |
IUPAC Name |
3-(trideuteriomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c1-6-2-7(3-6,4-6)5(8)9/h2-4H2,1H3,(H,8,9)/i1D3 |
InChI Key |
TUFJVYRDYWRNOL-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C12CC(C1)(C2)C(=O)O |
Canonical SMILES |
CC12CC(C1)(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449180.png)
![(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13449195.png)
![1-[2-Amino-5-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-one](/img/structure/B13449205.png)










